1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
Overview
Description
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
One common method involves the reaction of 1-bromo-3-fluoro-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development. Its structural features are explored for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene can be compared with similar compounds such as:
2-Bromo-1-fluoro-3-(methoxymethoxy)benzene: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
1-Bromo-3-(trifluoromethoxy)benzene: This compound contains a trifluoromethoxy group instead of a methoxymethoxy group, leading to different reactivity and applications.
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIITULUAQZZENH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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